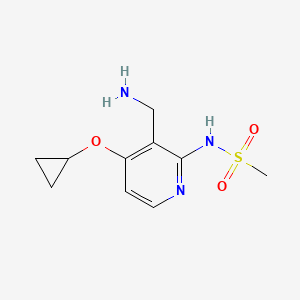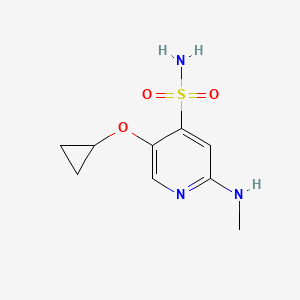
4-Chloro-3-cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Cyclopropylation: The 3-position of the benzoic acid is substituted with a cyclopropoxy group. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base such as potassium carbonate in an aprotic solvent like acetonitrile.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4-Chloro-3-cyclopropoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies to understand the interactions of chlorinated aromatic compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-propoxybenzoic acid: Similar in structure but with a propoxy group instead of a cyclopropoxy group.
4-Chloro-3-methoxybenzoic acid: Contains a methoxy group at the 3-position.
4-Chloro-3-ethoxybenzoic acid: Contains an ethoxy group at the 3-position.
Uniqueness
4-Chloro-3-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
UMVVFMOVHLEUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate](/img/structure/B14813946.png)
![2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile](/img/structure/B14813948.png)



![1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride](/img/structure/B14813985.png)


![N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14814005.png)


